

Modified CAP1-6D Peptide Demonstrates Superior Immunogenicity Over Native CAP1

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Compound of Interest

Compound Name: CAP1-6D

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A comprehensive analysis of experimental data reveals that the modified **CAP1-6D** peptide is a more potent activator of the immune system compared to its native counterpart, the CAP1 peptide. This enhanced immunogenicity is attributed to a single amino acid substitution that overcomes immune tolerance, leading to a more robust T-cell response. This guide provides a detailed comparison of the two peptides, supported by experimental data and methodologies, for researchers and drug development professionals.

The native carcinoembryonic antigen (CEA) is a self-protein that is overexpressed in many cancers, including pancreatic cancer.[1] As a "self" antigen, the immune system is generally tolerant to CEA and its derived peptides, like CAP1, making them poorly immunogenic.[1][2][3] To break this tolerance and develop an effective cancer vaccine, a modified version of the CAP1 peptide, named **CAP1-6D**, was created.[1] **CAP1-6D** is an altered peptide ligand with an asparagine to aspartic acid substitution, designed to enhance its binding to the HLA-A2 molecule, a common human leukocyte antigen.[1]

A randomized, pilot phase I clinical trial in patients with pancreatic adenocarcinoma provides direct comparative data on the immunogenicity of **CAP1-6D** versus the native CAP1 peptide.[1][2][3] The study evaluated a vaccine (CEA-vac) containing the **CAP1-6D** peptide and found that it could induce a significantly stronger cytotoxic T-lymphocyte (CTL) response against both the modified peptide and, importantly, the native peptide found on tumor cells.

Comparative Immunogenicity Data

The clinical trial data clearly illustrates the superior immunogenic profile of the **CAP1-6D** peptide. The primary measure of immunogenicity was the T-cell response, quantified by an IFN- γ ELISPOT assay, which measures the number of IFN- γ secreting T-cells, indicating a cellular immune response.

Parameter	10 μ g CAP1-6D (Arm A)	100 μ g CAP1-6D (Arm B)	1000 μ g CAP1-6D (Arm C)
Mean Peak T-cell Response to CAP1- 6D (spots per 10^4 CD8 ⁺ cells)	37	148	248
Median Peak T-cell Response to CAP1- 6D (spots per 10^4 CD8 ⁺ cells)	11	52	271
Patients with Positive T-cell Response to CAP1-6D	20%	60%	100%
Mean Peak T-cell Response to Native CAP1 (spots per 10^4 CD8 ⁺ cells)	22.05	120.5	188.5
Median Peak T-cell Response to Native CAP1 (spots per 10^4 CD8 ⁺ cells)	3	81	222.5
Data sourced from a randomized pilot phase I study in patients with pancreatic adenocarcinoma. [1] [3]			

The results demonstrate a clear dose-dependent increase in the T-cell response to the **CAP1-6D** peptide, with the 1000 µg dose eliciting the most robust response.[2][3] Notably, the vaccine also induced a significant cross-reactive T-cell response against the native CAP1 peptide, which is crucial for the vaccine's anti-tumor effect.

Experimental Protocols

The following is a summary of the key experimental methodologies used in the comparative immunogenicity studies.

Vaccine Formulation and Administration

The CEA-vac vaccine consisted of the modified **CAP1-6D** peptide (YLSGADLNL) emulsified with the adjuvant Montanide ISA-51 and mixed with 250 µg of sargramostim (GM-CSF).[1] Patients were randomized to receive one of three dose levels of the **CAP1-6D** peptide: 10 µg, 100 µg, or 1000 µg.[1][3] The vaccine was administered every two weeks until disease progression.[3]

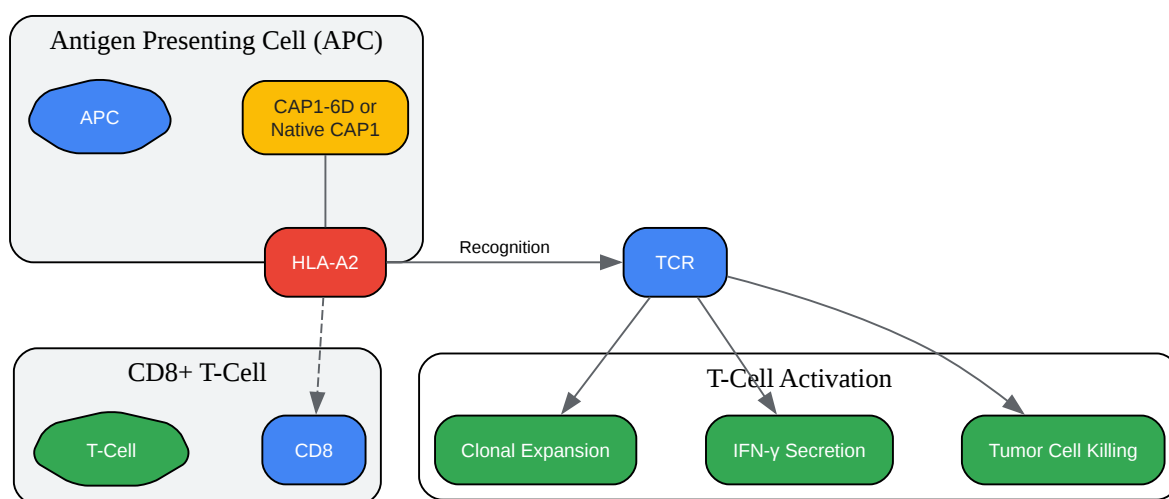
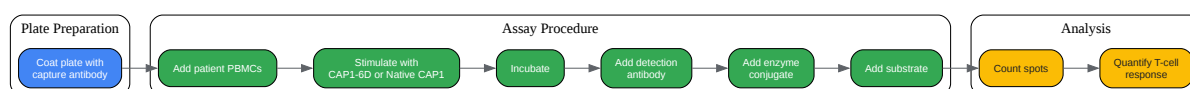
Immunological Response Assessment: IFN-γ ELISPOT Assay

The primary method for evaluating the T-cell response was the IFN-γ ELISPOT (Enzyme-Linked ImmunoSpot) assay. This sensitive technique quantifies the number of individual T-cells that secrete IFN-γ upon stimulation with a specific peptide.

Workflow for IFN-γ ELISPOT Assay:

- **Plate Coating:** 96-well plates are coated with an anti-IFN-γ capture antibody.
- **Cell Plating:** Peripheral blood mononuclear cells (PBMCs), including CD8+ T-cells, isolated from vaccinated patients are added to the wells.
- **Peptide Stimulation:** The cells are stimulated with either the **CAP1-6D** peptide or the native CAP1 peptide.
- **Incubation:** The plates are incubated to allow T-cells to secrete IFN-γ.

- **Detection:** A second, biotinylated anti-IFN- γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
- **Spot Development:** A substrate is added that is converted by the enzyme into a colored precipitate, forming a "spot" at the location of each IFN- γ -secreting cell.
- **Analysis:** The spots are counted to determine the number of peptide-specific T-cells per 10^4 CD8+ cells.



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References

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